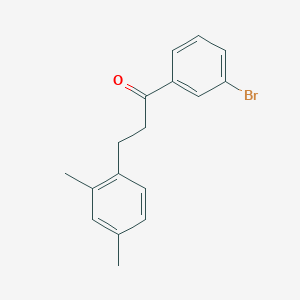

3'-Bromo-3-(2,4-dimethylphenyl)propiophenone

Description

3'-Bromo-3-(2,4-dimethylphenyl)propiophenone (CAS: 898769-35-2) is an aromatic ketone with the molecular formula C₁₈H₁₉BrO. It features a propiophenone backbone substituted with a 3-bromophenyl group at the ketone position and a 2,4-dimethylphenyl group at the β-carbon. This compound is structurally notable for its electron-withdrawing bromine atom and electron-donating methyl groups, which influence its reactivity and physical properties. It is primarily utilized in organic synthesis and pharmaceutical intermediate development .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNSJDFPOBBIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644678 | |

| Record name | 1-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-84-5 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,4-dimethylphenyl)propiophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Types of Reactions:

Substitution Reactions: The bromine atom in 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group in 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Major Products:

Substitution: Formation of substituted phenylpropiophenones.

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

3’-Bromo-3-(2,4-dimethylphenyl)propiophenone is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2,4-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone

- Structure : Differs in the methyl group positions (2,3-dimethylphenyl vs. 2,4-dimethylphenyl).

- Safety data indicate similar handling precautions (e.g., GHS hazard classification) .

- Molecular Weight : 345.25 g/mol (vs. 345.25 g/mol for the 2,4-dimethyl variant).

3'-Bromo-3-(3-methoxyphenyl)propiophenone

- Structure : Replaces methyl groups with a methoxy (-OCH₃) group at the 3-position of the phenyl ring.

- Impact : The electron-donating methoxy group enhances solubility in polar solvents compared to methyl-substituted analogs. Its molecular weight (319.19 g/mol) is lower due to reduced alkylation .

Halogenation Pattern Variations

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone

- Structure : Introduces a fluorine atom at the 2'-position alongside bromine at the 4'-position.

- This compound is marketed for lab-scale research .

4'-Bromo-3'-fluoro-3-(3-methoxyphenyl)propiophenone

- Structure : Fluorine at the 3'-position instead of 2'.

- Impact: Positional isomerism affects dipole moments and crystallinity. No direct bioactivity data are available, but fluorination generally improves metabolic stability .

Functional Group Variations

3-(3-Bromophenyl)propionic Acid

- Structure : Replaces the ketone with a carboxylic acid group.

- Impact : The carboxylic acid group enables salt formation and ionic interactions, making it suitable for pharmaceutical formulations. However, the absence of the ketone limits its use in condensation reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Overview

3'-Bromo-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C₁₇H₁₇BrO and a molecular weight of approximately 317.22 g/mol. Its structure features a bromine atom substituted at the propanoyl side of the propiophenone, alongside a phenyl ring with two methyl groups at the 2 and 4 positions. This unique configuration enhances its chemical reactivity and potential biological activity, particularly in pharmacological contexts.

The presence of bromine in the compound is notable for its influence on reactivity. Halogenated compounds often exhibit enhanced biological activities due to their ability to interact with various biological targets, potentially affecting cellular pathways related to proliferation and apoptosis.

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity : Preliminary studies indicate that brominated derivatives may influence cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

While specific mechanisms for this compound have not been fully elucidated, it is suggested that its interaction with cellular components such as ATP synthase may alter energy metabolism within cells. This alteration could have implications for metabolic disorders and cancer treatment strategies.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4'-Bromo-3-(4-chlorophenyl)propiophenone | Halogenated derivative | Contains chlorine instead of bromine |

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | Contains a cyano group | Different functional group affecting reactivity |

| 4'-Bromo-3-(3,4-dimethylphenyl)-2'-fluoropropiophenone | Contains fluorine | Unique halogenation pattern affecting properties |

This table illustrates how variations in substituents can influence the biological activity of similar compounds.

Case Studies

- Anticancer Activity : A study conducted on brominated derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to enhanced apoptosis rates and cell cycle arrest at specific phases.

- Antimicrobial Effects : Research on similar compounds revealed their effectiveness against resistant bacterial strains, highlighting their potential as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.